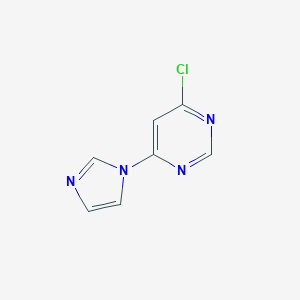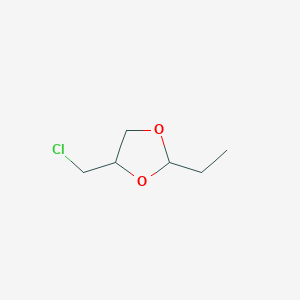
2-Imidazol-1-Yl-1h-Benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazol-1-Yl-1h-Benzimidazole: is a heterocyclic compound that features both imidazole and benzimidazole rings These structures are known for their significant roles in various biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-Yl-1h-Benzimidazole typically involves the condensation of appropriate imidazole and benzimidazole precursors. One common method includes the nucleophilic substitution reaction where 2,6-bis(1H-benzimidazole-2-yl)pyridine is reacted with benzyl bromide or benzyl chloride in the presence of a base like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imidazol-1-Yl-1h-Benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole or benzimidazole rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the nitrogen atoms of the rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like KOH in solvents like DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Imidazol-1-Yl-1h-Benzimidazole is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs with antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, it can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Imidazol-1-Yl-1h-Benzimidazole involves its interaction with various molecular targets. The compound can bind to DNA grooves, exhibiting DNA-cleavage properties mediated by peroxide . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Imidazole: A simpler structure with similar chemical properties.
Benzimidazole: Shares the benzimidazole ring but lacks the imidazole moiety.
2-(1H-Imidazol-2-yl)pyridine: Another heterocyclic compound with an imidazole ring fused to a pyridine ring.
Uniqueness: 2-Imidazol-1-Yl-1h-Benzimidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer a combination of properties from both parent structures. This duality enhances its potential in various applications, particularly in medicinal chemistry where it can interact with multiple biological targets.
Eigenschaften
IUPAC Name |
2-imidazol-1-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYXJCCKORRRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)

![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)


